Diethyl vinylphosphonate

Catalog No.
S793914
CAS No.
682-30-4
M.F
C6H13O3P
M. Wt
164.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl vinylphosphonate

CAS Number

682-30-4

Product Name

Diethyl vinylphosphonate

IUPAC Name

1-[ethenyl(ethoxy)phosphoryl]oxyethane

Molecular Formula

C6H13O3P

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3

InChI Key

DREPONDJUKIQLX-UHFFFAOYSA-N

SMILES

CCOP(=O)(C=C)OCC

Canonical SMILES

CCOP(=O)(C=C)OCC

Diethyl vinylphosphonate is an organophosphorus compound with the chemical formula C6_6H13_13O3_3P. It is characterized by a vinyl group attached to a phosphonate functional group, making it a versatile reagent in organic synthesis. This compound is typically a colorless liquid with a faint odor and is soluble in organic solvents. Its structure features a vinyl group that can participate in various

Precursor for Organic Synthesis:

DEVP serves as a valuable building block for the synthesis of diverse organic molecules due to its reactive vinyl group and readily modifiable diethyl phosphonate moiety. Here are two prominent examples:

  • α, β-Unsaturated Phosphonates: DEVP reacts with arylboronic acids through a palladium-catalyzed Mizoroki-Heck reaction to form α, β-unsaturated phosphonates. These compounds possess diverse applications in medicinal chemistry and materials science [].
  • 2-(Aryl)aminoethyl Phosphonates: DEVP undergoes an aza-Michael addition reaction with primary and secondary amines to yield 2-(arylamino)ethyl phosphonates. These molecules find use in the development of new pharmaceuticals and agrochemicals due to their potential biological activities [].

Research on Phosphorus Chemistry:

DEVP serves as a model compound in research exploring various aspects of phosphorus chemistry. Studies investigate its reactivity, physical properties, and potential applications in areas like:

  • Understanding C-P Bond Formation: DEVP's reactivity allows researchers to gain insights into the mechanisms and factors influencing carbon-phosphorus bond formation, a crucial step in the synthesis of various organophosphorus compounds [].
  • Development of New Catalysts: Research explores the use of DEVP in the development of novel and efficient catalysts for various organic transformations, potentially leading to more sustainable and selective synthetic processes [].

Material Science Applications:

DEVP's unique chemical properties are being investigated for potential applications in material science, such as:

  • Polymer Synthesis: DEVP can be incorporated into polymer chains, potentially leading to the development of materials with improved flame retardancy, thermal stability, and other desirable properties [].
  • Development of Functional Materials: DEVP's ability to form coordination complexes with various metals makes it a potential candidate for the design of novel functional materials with applications in areas like catalysis, separation science, and electronics [].

Diethyl vinylphosphonate is known for its reactivity, particularly in nucleophilic addition reactions. It can react with amines to form β-aminophosphonates through the aza-Michael addition mechanism. For instance, secondary amines like piperidine and dimethylamine react exothermically with diethyl vinylphosphonate in the absence of solvents . Other notable reactions include:

  • Reaction with Amines: The compound reacts with octyl- and dodecylamines to yield corresponding addition products, which can further undergo dealkylation .
  • Formation of α,β-Unsaturated Phosphonates: Diethyl vinylphosphonate can be used as a precursor for synthesizing α,β-unsaturated phosphonates by reacting with various nucleophiles .

Diethyl vinylphosphonate can be synthesized through several methods:

  • Direct Phosphorylation: A common method involves the reaction of diethyl phosphite with acetylene or related compounds under controlled conditions.
  • Aza-Michael Addition: This method utilizes secondary amines to react with diethyl vinylphosphonate, leading to the formation of various β-aminophosphonates .
  • Heck Reaction: The Heck reaction can be employed to couple aryl halides with diethyl vinylphosphonate in the presence of palladium catalysts, yielding substituted products .

Diethyl vinylphosphonate serves as an important building block in organic synthesis and materials science:

  • Synthesis of Phosphonates: It is widely used for synthesizing various phosphonate derivatives that are valuable in medicinal chemistry.
  • Polymer Chemistry: The compound can be polymerized to produce phosphonate-containing polymers, which have applications in coatings and materials science.
  • Agricultural Chemicals: Due to its phosphorus content, it may find applications in developing agrochemicals.

Studies involving diethyl vinylphosphonate often focus on its interactions with nucleophiles such as amines and alcohols. The compound's reactivity allows it to form stable adducts, which can be characterized using various spectroscopic techniques. For example, interactions with 2-aminobenzimidazole have been investigated, revealing insights into its potential applications in pharmaceuticals .

Similar Compounds: Comparison

Several compounds share structural similarities with diethyl vinylphosphonate, including:

Compound NameStructure TypeUnique Features
Diethyl phosphitePhosphate esterUsed primarily as a reagent in phosphorylation reactions.
Methyl vinylphosphonateVinyl phosphonateExhibits similar reactivity but has methyl instead of ethyl groups.
Vinyl phosphonic acidAcidic phosphonic compoundMore acidic than diethyl vinylphosphonate; used in different synthetic pathways.

Diethyl vinylphosphonate is unique due to its combination of a vinyl group and a phosphonate moiety, allowing it to participate in diverse

XLogP3

0.7

Boiling Point

202.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

682-30-4

Wikipedia

Phosphonic acid, vinyl-, diethyl ester

Dates

Modify: 2023-08-15

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